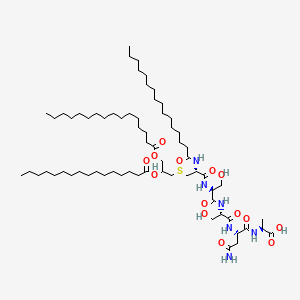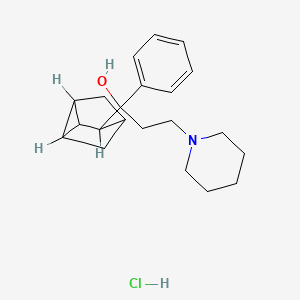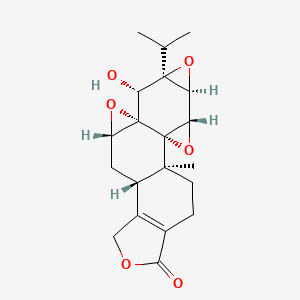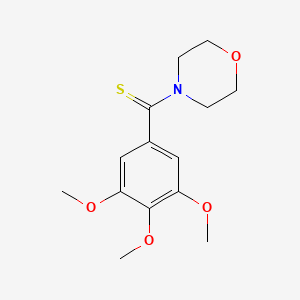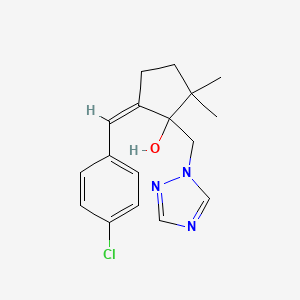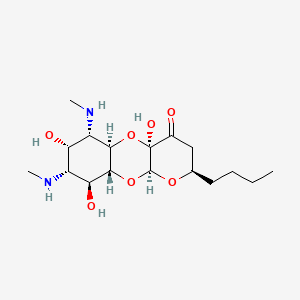
衣藻酸
概述
描述
松萝酸-(+)是一种天然存在的二苯并呋喃衍生物,以其显著的生物活性而闻名。 它是地衣产生的次生代谢产物,其抗菌、抗肿瘤、抗病毒和抗寄生虫特性已得到研究 。 该化合物也称为 (+)-松萝酸,其分子式为 C18H16O7 。
科学研究应用
松萝酸-(+) 具有广泛的科学研究应用,包括:
化学: 用作合成复杂有机分子的起始材料。
生物学: 研究其对各种病原体的抗菌特性。
医学: 研究其潜在的抗肿瘤和抗病毒活性。
工业: 用于开发用于医疗器械的抗菌涂层
体内
Usnic acid has been studied for its potential use in the treatment of various diseases, including cancer, HIV/AIDS, and malaria. In vivo studies have shown that usnic acid can inhibit the growth of some cancer cells, as well as reduce the replication of HIV and malaria.
体外
Usnic acid has been studied for its potential use in laboratory experiments. In vitro studies have shown that usnic acid can inhibit the growth of bacteria, fungi, and viruses. It can also inhibit the production of certain enzymes and proteins, which can be useful for studying the mechanisms of action of various drugs.
作用机制
松萝酸-(+) 的作用机制涉及它与细胞成分的相互作用,导致破坏重要的生物过程。它针对特定的酶和途径,抑制它们的活性并导致病原体中的细胞死亡。 该化合物的抗菌活性归因于其干扰细菌细胞膜完整性的能力 。
生物活性
Usnic acid has been studied for its potential biological activity. In vitro studies have shown that usnic acid can inhibit the growth of bacteria, fungi, and viruses. It can also inhibit the production of certain enzymes and proteins, which can be useful for studying the mechanisms of action of various drugs.
Biochemical and Physiological Effects
Usnic acid has been studied for its potential biochemical and physiological effects. In vivo studies have shown that usnic acid can inhibit the growth of some cancer cells, as well as reduce the replication of HIV and malaria. It has also been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Usnic acid has several advantages for laboratory experiments. It can be easily synthesized, is relatively non-toxic, and is inexpensive. However, it has several limitations as well. It is not water-soluble, so it cannot be used in aqueous solutions. It is also not very stable, so it must be stored in a cool, dark place.
未来方向
Usnic acid has several potential future applications. It could be used in the development of new drugs to treat various diseases, such as cancer, HIV/AIDS, and malaria. It could also be used as an additive in cosmetics, as well as in the food industry as a preservative. Additionally, usnic acid could be used to study the mechanisms of action of various drugs, as well as its potential anti-inflammatory and antioxidant properties. It could also be used to study the effects of usnic acid on the immune system, as well as its potential effects on the gastrointestinal tract. Finally, usnic acid could be used to study the effects of usnic acid on the skin, as well as its potential effects on wound healing.
安全和危害
Usnic acid and its salts are associated with severe hepatotoxicity and liver failure . Daily oral intake of 300–1350 mg over a period of weeks has led to severe hepatotoxicity in a number of persons . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Usnic acid has several pharmacological activities, standing out as an antimicrobial, antitumor, antiviral, and antiparasitic agent . It has been shown to interact with various enzymes, proteins, and other biomolecules, which contribute to its diverse biological activities
Cellular Effects
Usnic acid has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, usnic acid has been shown to inhibit the growth of tumor cells and cause cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of usnic acid involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of usnic acid is still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of usnic acid change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of usnic acid vary with different dosages in animal models . Some studies have found that usnic acid can cause severe hepatotoxicity at high doses
Metabolic Pathways
Usnic acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that usnic acid is involved in are still being studied.
Transport and Distribution
Usnic acid is highly lipophilic, and thus highly membrane-permeable, and easily diffuses through biological membranes, resulting in the breakdown of proton gradients . This suggests that usnic acid can be transported and distributed within cells and tissues.
Subcellular Localization
Given its lipophilic nature, it is likely that usnic acid can diffuse across cell membranes and localize in various subcellular compartments .
准备方法
合成路线和反应条件
松萝酸-(+) 的合成涉及多个步骤,从简单的芳香化合物开始。一种常见的方法包括在受控条件下将适当的前体环化以形成二苯并呋喃核心。 反应条件通常包括使用强酸或碱作为催化剂,以及高温以促进环化过程 。
工业生产方法
松萝酸-(+) 的工业生产通常涉及从地衣物种(例如松萝)中提取。 提取过程包括使用有机溶剂(如丙酮或乙醇)进行溶剂提取,然后通过结晶或色谱进行纯化 。这种方法确保了为各种应用分离出高纯度的松萝酸-(+)。
化学反应分析
反应类型
松萝酸-(+) 会经历几种类型的化学反应,包括:
氧化: 松萝酸-(+) 可以被氧化形成各种氧化衍生物。
还原: 该化合物可以在特定条件下被还原以产生还原形式。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如硼氢化钠用于还原,以及各种亲核试剂用于取代反应。 反应条件通常涉及受控温度和 pH 值以确保所需的转化 。
形成的主要产物
相似化合物的比较
松萝酸-(+) 在类似化合物中是独一无二的,因为它具有高效力和广谱活性。类似的化合物包括:
松萝酸: 另一种具有类似抗菌特性的地衣衍生化合物。
地衣酸: 以其抗菌活性而闻名,但不如松萝酸-(+) 强效。
原衣酸: 另一种具有抗菌特性的地衣代谢产物。
属性
IUPAC Name |
2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVVCKOOFYHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7562-61-0, 125-46-2 | |
| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | USNIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



